molecular formula C14H11NO2 B14811921 cis-alpha-Nitrostilbene CAS No. 4714-25-4

cis-alpha-Nitrostilbene

Cat. No.: B14811921
CAS No.: 4714-25-4
M. Wt: 225.24 g/mol
InChI Key: RYJATPLJVSILLB-KHPPLWFESA-N
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Description

cis-alpha-Nitrostilbene: is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure Stilbenes are known for their diverse biological activities and applications in material science

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for cis-alpha-Nitrostilbene typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-alpha-Nitrostilbene can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced using chemical reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involving this compound can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

cis-alpha-Nitrostilbene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of cis-alpha-Nitrostilbene involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

    trans-alpha-Nitrostilbene: The trans isomer of alpha-Nitrostilbene, which exhibits different chemical and biological properties.

    Resveratrol: A natural stilbene with antioxidant and anticancer properties.

    Pterostilbene: A derivative of resveratrol with enhanced bioavailability and therapeutic potential.

Uniqueness: cis-alpha-Nitrostilbene is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Unlike its trans counterpart, the cis isomer may exhibit different pharmacological effects and stability under various conditions .

Properties

CAS No.

4714-25-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-nitro-2-[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10-

InChI Key

RYJATPLJVSILLB-KHPPLWFESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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